molecular formula C9H16N2O4 B1617332 Bisorcic CAS No. 39825-23-5

Bisorcic

Cat. No.: B1617332
CAS No.: 39825-23-5
M. Wt: 216.23 g/mol
InChI Key: XUYANFPPYJSBPU-QMMMGPOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bisoric can be synthesized through various synthetic methodologies. One common method involves the reaction of L-ornithine with acetic anhydride, which introduces acetyl groups at the N-2 and N-5 positions . The reaction is typically carried out under controlled conditions to ensure the selective acetylation of the amino groups.

Industrial Production Methods

In industrial settings, bisorcic is produced using large-scale chemical reactors where L-ornithine is reacted with acetic anhydride in the presence of a catalyst. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Bisoric undergoes various chemical reactions, including:

    Oxidation: Bisorcic can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of this compound can yield amine derivatives.

    Substitution: this compound can undergo substitution reactions where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bisoric has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bisorcic involves its interaction with specific molecular targets and pathways. It acts by modulating enzyme activity and influencing metabolic processes. The acetyl groups in this compound play a crucial role in its binding to target proteins and enzymes, thereby affecting their function .

Comparison with Similar Compounds

Bisoric is unique due to its specific acetylation pattern on L-ornithine. Similar compounds include:

Bisoric stands out due to its specific acetylation at N-2 and N-5 positions, which imparts unique chemical and biological properties.

Properties

CAS No.

39825-23-5

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

(2S)-2,5-diacetamidopentanoic acid

InChI

InChI=1S/C9H16N2O4/c1-6(12)10-5-3-4-8(9(14)15)11-7(2)13/h8H,3-5H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t8-/m0/s1

InChI Key

XUYANFPPYJSBPU-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)NCCC[C@@H](C(=O)O)NC(=O)C

SMILES

CC(=O)NCCCC(C(=O)O)NC(=O)C

Canonical SMILES

CC(=O)NCCCC(C(=O)O)NC(=O)C

39825-23-5

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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